molecular formula C54H76N12O10 B532061 L 363564 CAS No. 86153-46-0

L 363564

Cat. No.: B532061
CAS No.: 86153-46-0
M. Wt: 1053.3 g/mol
InChI Key: LIAZNMWGUZOVRC-UHFFFAOYSA-N
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Description

Instead, "363564" is referenced in diverse domains:

  • Medical Research: A study titled "The HYP-RT Hypoxic Tumour Radiotherapy Algorithm and Accelerated Repopulation Dose per Fraction Study" uses "363564" as its article ID .
  • Lottery Data: The number "363564" appears as a lottery code in Chinese sports lottery records .
  • Numismatics: A Slovenian commemorative coin (2004 Tolar) is cataloged under PCGS number 363564 .
  • Industrial Parts: A sensor component from DI-SORIC bears the part number 363564 .

Properties

CAS No.

86153-46-0

Molecular Formula

C54H76N12O10

Molecular Weight

1053.3 g/mol

IUPAC Name

tert-butyl N-[1-[2-[[1-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C54H76N12O10/c1-32(2)21-38(45(67)27-46(68)60-40(22-33(3)4)48(70)62-39(47(55)69)23-34-15-10-8-11-16-34)61-50(72)42(25-36-28-56-30-58-36)63-49(71)41(24-35-17-12-9-13-18-35)64-51(73)44-19-14-20-66(44)52(74)43(26-37-29-57-31-59-37)65-53(75)76-54(5,6)7/h8-13,15-18,28-33,38-45,67H,14,19-27H2,1-7H3,(H2,55,69)(H,56,58)(H,57,59)(H,60,68)(H,61,72)(H,62,70)(H,63,71)(H,64,73)(H,65,75)

InChI Key

LIAZNMWGUZOVRC-UHFFFAOYSA-N

SMILES

CC(C)CC(C(CC(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(C(CC(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)NC(=O)OC(C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

HPFHXLF

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

L 363564;  L-363564;  L363564;  L-363,564;  L 363,564;  L363,564;  Boc-his-pro-phe-his-statine-leu-phe-NH2; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of intermediate compounds, which are then coupled together through amide bond formation. Common reagents used in these steps include carbodiimides for amide coupling and protecting groups like tert-butyl to prevent unwanted reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precision and efficiency. The process would be optimized for yield and purity, with rigorous quality control measures in place.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The imidazole rings can be oxidized under specific conditions.

    Reduction: Amide groups can be reduced to amines.

    Substitution: Functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could produce primary amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with proteins and enzymes.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The amide and imidazole groups can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and chemical reactions. These interactions can modulate enzyme activity, protein folding, and other cellular processes.

Comparison with Similar Compounds

Medical Research Context

The study labeled "363564" proposes a radiotherapy algorithm for hypoxic tumors. Comparable computational models include:

Model/Algorithm Application Key Features Reference
HYP-RT Algorithm (ID: 363564) Hypoxic head and neck cancer radiotherapy Integrates accelerated repopulation and reoxygenation dynamics in hypoxic tumors
In Silico CSC-Targeting Model Cancer stem cell (CSC) dynamics Simulates CSC activation during radiotherapy
Monte Carlo Hypoxic Simulations Tumor control probability calculations Models dose fractionation and hypoxia reoxygenation

Key Findings : The HYP-RT algorithm emphasizes dose fractionation adjustments for hypoxic tumors, differing from CSC-focused models that prioritize stem cell resistance mechanisms .

Industrial and Cataloged Items

The part number "363564" (DI-SORIC sensor) can be contrasted with similar components:

Part Number Component Type Function Key Differences
363564 Sensor module Industrial automation and signal control Designed for high-precision voltage regulation
883064 ADwin-L16-EURO-ENET module Data acquisition and processing Supports Ethernet connectivity
530923 KRS 35.5-2 D sensor Temperature monitoring Optimized for thermal stability

Numismatic and Lottery Contexts

The identifier "363564" as a coin catalog number and lottery code highlights its non-scientific applications:

Domain Identifier Purpose Uniqueness
Numismatics 363564 2004 Slovenian Tolar (commemorative coin) Limited minting; historical value
Sports Lottery 363564 2011 Chinese lottery draw code Randomized issuance; no intrinsic scientific link

Critical Analysis of Evidence Gaps

The provided sources lack data on "L 363564" as a chemical compound. Potential reasons include:

Disciplinary Overlap : Identifiers like "363564" are reused across fields, causing ambiguity.

Data Availability : Critical chemical databases (e.g., PubChem, Reaxys) are absent from the evidence, limiting validation.

Q & A

How do I formulate a research question for studying L 363564 that addresses existing gaps in the literature?

  • Methodological Answer: Begin with a systematic literature review to identify understudied aspects of this compound, such as its mechanism of action, interactions with specific biological targets, or novel applications. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate your question’s scope and significance . Ensure the question is specific (e.g., "How does this compound modulate [specific pathway] in [cell type] under [conditions]?") and avoids vague terms. Incorporate PICO (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies . Example:

"Does this compound exhibit dose-dependent inhibition of [target protein] in vitro, and how does this compare to existing inhibitors?"

  • Key Steps: Literature gap analysis, hypothesis refinement, feasibility assessment (resources, time) .

Q. What are the key considerations for designing reproducible experiments with this compound?

  • Methodological Answer: Follow guidelines for experimental rigor:
  • Protocol Standardization: Document synthesis and purification steps (e.g., solvent ratios, temperature gradients) to ensure reproducibility .
  • Controls: Include positive/negative controls (e.g., known inhibitors or vehicle solutions) to validate assay conditions.
  • Data Transparency: Report statistical methods (e.g., ANOVA for dose-response curves) and raw data in supplementary materials .
  • Replication: Perform triplicate experiments and independent validation by lab members to minimize bias .
    Table 1: Checklist for Reproducible Experimental Design
ParameterExample for this compound StudiesEvidence Reference
Synthesis ProtocolsHPLC purity ≥95%, NMR confirmation
Assay ControlsIC50 comparison with reference drug

Q. How to ensure ethical compliance in studies involving this compound?

  • Methodological Answer:
  • Institutional Approval: Obtain ethics committee clearance for studies involving human/animal subjects .
  • Data Integrity: Avoid data manipulation; use tools like iThenticate to check for plagiarism in manuscripts .
  • Conflict of Interest: Disclose funding sources or institutional partnerships that may influence findings .

Advanced Research Questions

Q. How to resolve contradictions between theoretical predictions and experimental data for this compound?

  • Methodological Answer: Apply principal contradiction analysis to identify dominant factors causing discrepancies . For example:
  • Hypothesis: this compound inhibits Target X via competitive binding.
  • Contradiction: Experimental IC50 values deviate from molecular docking predictions.
  • Resolution: Re-evaluate docking parameters (e.g., solvation effects, protein flexibility) or validate binding via SPR (Surface Plasmon Resonance) .
  • Iterative Analysis: Use qualitative frameworks to iteratively test alternative hypotheses (e.g., allosteric modulation vs. off-target effects) .

Q. What methodologies are effective in optimizing biochemical parameters of this compound in complex systems?

  • Methodological Answer:
  • Multivariate Optimization: Design-of-Experiments (DoE) to assess interactions between variables (e.g., pH, temperature, co-factors). Example:

"Response surface methodology (RSM) to maximize this compound solubility in lipid-based delivery systems."

  • High-Throughput Screening: Use robotic platforms to test 100+ conditions (e.g., enzyme kinetics under varying redox states) .
  • Data Integration: Combine kinetic data (kcat/Km) with structural biology (cryo-EM) to map structure-activity relationships .

Q. How to integrate multi-omics data to understand the mechanism of action of this compound?

  • Methodological Answer:
  • Transcriptomics & Proteomics: Pair RNA-seq data (gene expression changes) with SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify downstream targets .
  • Network Pharmacology: Use tools like STRING or Cytoscape to map this compound’s interactions within signaling pathways .
  • Validation: Confirm omics findings with functional assays (e.g., CRISPR knockout of putative targets) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.